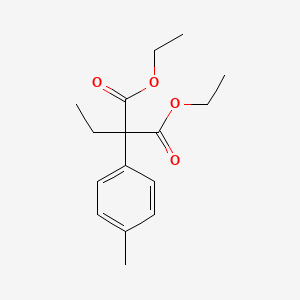

Diethyl 2-ethyl-2-(p-tolyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-ethyl-2-(4-methylphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSXEDMIPFISAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988385 | |

| Record name | Diethyl ethyl(4-methylphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68692-80-8 | |

| Record name | 1,3-Diethyl 2-ethyl-2-(4-methylphenyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68692-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-ethyl-2-(p-tolyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068692808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl ethyl(4-methylphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-ethyl-2-(p-tolyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-(p-tolyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Diethyl 2-ethyl-2-(p-tolyl)malonate (CAS No. 68692-80-8). The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details the physicochemical properties, predicted spectroscopic data, a representative synthetic protocol, and safety information.

Executive Summary

This compound is a disubstituted derivative of diethyl malonate. Its structure, featuring a quaternary carbon with ethyl, p-tolyl, and two ethoxycarbonyl groups, suggests its potential as a versatile building block in organic synthesis. While specific applications and biological activities are not widely documented in publicly available literature, its structural motifs are present in compounds of pharmaceutical interest. This guide summarizes the available data to facilitate its use in research and development.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 68692-80-8 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₄ | [3] |

| Molecular Weight | 278.34 g/mol | [1] |

| Boiling Point | 116-117 °C at 0.5 mmHg | [4] |

| Density | 1.04 g/mL | [1] |

| Appearance | Colorless liquid (predicted) | |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks and Signals |

| ¹H NMR | - Aromatic protons of the p-tolyl group (doublets, ~7.0-7.3 ppm) - Methylene protons of the ethyl ester groups (quartet, ~4.2 ppm) - Methyl protons of the p-tolyl group (singlet, ~2.3 ppm) - Methylene protons of the C-ethyl group (quartet, ~2.0 ppm) - Methyl protons of the ethyl ester groups (triplet, ~1.2 ppm) - Methyl protons of the C-ethyl group (triplet, ~0.9 ppm) |

| ¹³C NMR | - Carbonyl carbons of the ester groups (~170 ppm) - Aromatic carbons of the p-tolyl group (~125-140 ppm) - Quaternary α-carbon (~60 ppm) - Methylene carbons of the ethyl ester groups (~61 ppm) - Methylene carbon of the C-ethyl group (~25 ppm) - Methyl carbon of the p-tolyl group (~21 ppm) - Methyl carbons of the ethyl ester groups (~14 ppm) - Methyl carbon of the C-ethyl group (~8 ppm) |

| IR (Infrared) | - Strong C=O stretching vibration for the ester groups (~1730-1750 cm⁻¹) - C-O stretching vibrations (~1100-1300 cm⁻¹) - C-H stretching vibrations for aromatic and aliphatic groups (~2850-3100 cm⁻¹) |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 278 - Fragmentation patterns corresponding to the loss of ethoxycarbonyl, ethyl, and p-tolyl groups. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a sequential dialkylation of diethyl malonate, a classic example of the malonic ester synthesis.

Reaction Scheme:

Detailed Methodology:

-

Step 1: Preparation of Diethyl 2-(p-tolyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, add a p-tolyl halide (e.g., p-tolyl bromide) dropwise.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude Diethyl 2-(p-tolyl)malonate.

-

Purify the crude product by vacuum distillation.

-

-

Step 2: Ethylation of Diethyl 2-(p-tolyl)malonate

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

-

To this solution, add the purified Diethyl 2-(p-tolyl)malonate dropwise with stirring.

-

Add an ethyl halide (e.g., ethyl iodide or ethyl bromide) dropwise to the resulting solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Follow the workup and purification procedure as described in Step 1 to isolate the final product, this compound.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any specific information on the biological activity or associated signaling pathways of this compound. While structurally related malonic ester derivatives have been investigated for a range of biological activities, including as intermediates in the synthesis of barbiturates and other pharmacologically active compounds, no such data is currently available for the title compound.[5] Researchers are encouraged to perform their own biological evaluations to determine its potential therapeutic applications.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Fire Safety: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[6]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin: In case of contact, wash with soap and water. Remove contaminated clothing.[8]

-

Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.[8]

-

Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

-

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound before handling.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a predicted spectroscopic profile, and a representative synthetic protocol. The lack of data on its biological activity presents an opportunity for future research to explore its potential pharmacological relevance. Standard laboratory safety precautions should be followed during its handling and use.

References

- 1. This compound | 68692-80-8 [chemicalbook.com]

- 2. This compound | 68692-80-8 [chemicalbook.com]

- 3. CAS No.68692-80-8 | this compound | chem960.com [m.chem960.com]

- 4. This compound CAS#: 68692-80-8 [m.chemicalbook.com]

- 5. library2.smu.ca [library2.smu.ca]

- 6. carlroth.com [carlroth.com]

- 7. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 8. westliberty.edu [westliberty.edu]

Spectroscopic and Structural Elucidation of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl 2-ethyl-2-(p-tolyl)malonate (CAS No. 68692-80-8).[1] Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural verification and quality control of this and related molecules in research and drug development.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 68692-80-8[1]

-

Molecular Formula: C₁₆H₂₂O₄

-

Molecular Weight: 278.34 g/mol [2]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of closely related analogs such as diethyl 2-(p-tolyl)malonate, diethyl ethylmalonate, and other substituted malonic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Triplet | 6H | -O-CH₂-CH₃ |

| ~0.85 | Triplet | 3H | -CH₂-CH₃ (on malonate) |

| ~2.00 | Quartet | 2H | -CH₂ -CH₃ (on malonate) |

| ~2.35 | Singlet | 3H | Ar-CH₃ |

| ~4.15 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~7.15 | Doublet | 2H | Aromatic H (ortho to CH₃) |

| ~7.25 | Doublet | 2H | Aromatic H (meta to CH₃) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~8.5 | -CH₂-CH₃ (on malonate) |

| ~21.0 | Ar-CH₃ |

| ~30.0 | -CH₂ -CH₃ (on malonate) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~60.0 | C (Et)(Ar)(COOEt)₂ |

| ~128.0 | Aromatic C H (meta to CH₃) |

| ~129.5 | Aromatic C H (ortho to CH₃) |

| ~137.0 | Aromatic C -CH₃ |

| ~138.0 | Aromatic C -C(Et)(COOEt)₂ |

| ~171.0 | C =O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2940 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ester) |

| ~820 | Medium | C-H bend (p-substituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 278 | Moderate | [M]⁺ (Molecular Ion) |

| 233 | High | [M - OEt]⁺ |

| 205 | High | [M - COOEt]⁺ |

| 177 | Moderate | [M - COOEt - C₂H₄]⁺ |

| 131 | High | [p-tolyl-C(Et)]⁺ |

| 105 | Moderate | [p-tolyl-CH₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate, a valuable intermediate in organic synthesis. The document details the established synthetic pathway, including experimental protocols and quantitative data, to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a disubstituted malonic ester with significant potential as a building block in the synthesis of more complex molecules. Its structure, featuring both an ethyl and a p-tolyl group on the α-carbon of diethyl malonate, offers a unique combination of steric and electronic properties that can be exploited in various synthetic transformations. The malonic ester synthesis, a cornerstone of carbon-carbon bond formation, provides the fundamental framework for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process, beginning with the arylation of diethyl malonate, followed by the ethylation of the resulting intermediate.

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

The initial step involves the nucleophilic substitution reaction between diethyl malonate and a suitable p-tolyl halide, such as p-tolyl bromide. The reaction is facilitated by a strong base, typically sodium ethoxide, which deprotonates the acidic α-carbon of diethyl malonate to form a reactive enolate. This enolate then acts as a nucleophile, attacking the p-tolyl halide to form the carbon-carbon bond and yield Diethyl 2-(p-tolyl)malonate.[1][2]

Reaction Scheme:

Step 2: Synthesis of this compound

The second step is the ethylation of the intermediate, Diethyl 2-(p-tolyl)malonate. Similar to the first step, a strong base like sodium ethoxide is used to deprotonate the remaining acidic proton on the α-carbon, generating a new enolate. This enolate is then treated with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethyl group and afford the final product, this compound.

Reaction Scheme:

Experimental Protocols

Detailed experimental procedures for each step are outlined below. These protocols are based on established methodologies for malonic ester synthesis.

Protocol 1: Synthesis of Diethyl 2-(p-tolyl)malonate

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

-

Arylation: After the addition of diethyl malonate is complete, add p-tolyl bromide (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

-

Enolate Formation: In a similar setup to Protocol 1, dissolve Diethyl 2-(p-tolyl)malonate (1 equivalent) in absolute ethanol containing freshly prepared sodium ethoxide (1 equivalent).

-

Ethylation: To the resulting enolate solution, add ethyl iodide (1 equivalent) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 |

| p-Tolyl Bromide | C₇H₇Br | 171.04 | 184-185 |

| Diethyl 2-(p-tolyl)malonate | C₁₄H₁₈O₄ | 250.29 | 124-125 @ 1 mmHg[3] |

| Ethyl Iodide | C₂H₅I | 155.97 | 72 |

| This compound | C₁₆H₂₂O₄ | 278.34 | Not available |

Table 2: Spectroscopic Data for Diethyl 2-(p-tolyl)malonate

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts: Aromatic protons (doublets), methine proton (singlet), ethyl ester protons (quartet and triplet), p-tolyl methyl protons (singlet). |

| ¹³C NMR | Predicted shifts: Carbonyl carbons (downfield), aromatic carbons, methine carbon, ethyl ester carbons, p-tolyl methyl carbon (upfield). |

| IR | Available from commercial suppliers. |

| Mass Spec | Available from commercial suppliers. |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| IR | Not available |

| Mass Spec | Not available |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedures.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide on the Solubility Profile of Diethyl 2-ethyl-2-(p-tolyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Diethyl 2-ethyl-2-(p-tolyl)malonate. Due to the limited availability of specific experimental data in public literature, this document outlines a predicted solubility profile based on the compound's chemical structure and general principles of organic chemistry. Furthermore, it details a robust experimental protocol for the precise quantitative determination of its solubility in various solvents, which is a critical parameter in process chemistry, formulation development, and analytical method design.

Predicted Solubility Profile

Based on its molecular structure—a moderately large, non-polar aromatic ring combined with ester functional groups—this compound is expected to exhibit poor solubility in polar protic solvents like water and good solubility in a range of organic solvents. The presence of two ethyl ester groups introduces some polarity, which may allow for limited miscibility with moderately polar solvents.

Table 1: Predicted Quantitative Solubility of this compound at 25°C

| Solvent Class | Solvent | Predicted Solubility Category | Predicted Quantitative Value |

| Polar Protic | Water | Insoluble | < 0.1 g/L |

| Methanol | Sparingly Soluble | 1 - 10 g/L | |

| Ethanol | Soluble | > 30 g/L | |

| Polar Aprotic | Acetone | Freely Soluble | > 100 g/L |

| Acetonitrile | Soluble | > 30 g/L | |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 g/L | |

| Non-Polar | Hexane | Sparingly Soluble | 1 - 10 g/L |

| Toluene | Freely Soluble | > 100 g/L | |

| Diethyl Ether | Freely Soluble | > 100 g/L |

Note: The values presented in this table are predictive and based on the chemical structure of this compound. Experimental verification is required for precise measurements.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental methodology for the quantitative determination of the solubility of this compound.

1. Objective:

To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at a controlled temperature.

2. Materials and Equipment:

-

This compound (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, solvent-compatible)

3. Experimental Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. ii. Seal the vials to prevent solvent evaporation. iii. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). iv. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

b. Sample Processing: i. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. ii. Centrifuge the vials to further separate the undissolved solid from the supernatant. iii. Carefully withdraw an aliquot of the clear supernatant using a syringe. iv. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

c. Quantification: i. Prepare a series of standard solutions of this compound of known concentrations in the respective solvents. ii. Analyze the standard solutions using a validated HPLC method to generate a calibration curve. iii. Dilute the filtered supernatant (from step 3.b.iv) with the appropriate solvent to a concentration that falls within the range of the calibration curve. iv. Analyze the diluted sample using the same HPLC method. v. Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve, accounting for the dilution factor.

4. Data Analysis and Reporting:

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L, mg/mL, or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Diethyl 2-ethyl-2-(p-tolyl)malonate. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in drug discovery and manufacturing where purity and consistency are paramount. This document outlines the key factors influencing its stability, potential degradation pathways, and provides recommended protocols for stability assessment.

Chemical Profile and Intrinsic Stability

This compound is a disubstituted malonic ester. The stability of this molecule is primarily influenced by the central malonate ester core, which is susceptible to hydrolysis and decarboxylation under certain conditions. The presence of the ethyl and p-tolyl groups on the alpha-carbon provides some steric hindrance, which may influence the rate of degradation compared to unsubstituted diethyl malonate.

General Recommendations:

For routine use, it is advised to store this compound in a cool, dry, and well-ventilated area.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions. Some suppliers of similar malonate esters also recommend storage at this temperature.

Key Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

-

Temperature: Elevated temperatures can accelerate the rate of hydrolytic and decarboxylative degradation. Therefore, avoiding exposure to high heat is crucial.

-

pH and Moisture: As an ester, the compound is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases. Basic conditions, in particular, can lead to rapid saponification of the ester groups. The presence of moisture is a prerequisite for hydrolysis.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent potential oxidative degradation of the molecule.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and subsequent decarboxylation.

Under aqueous acidic or basic conditions, the ester groups can undergo hydrolysis to form the corresponding carboxylic acid derivatives. Upon heating, the resulting malonic acid derivative can readily undergo decarboxylation to yield a substituted butanoic acid and carbon dioxide.

Quantitative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a compound. The following tables present hypothetical, yet plausible, data from such studies on this compound. These tables are intended to serve as a guide for expected stability behavior.

Table 1: Stability of this compound under Thermal Stress

| Temperature | Time (weeks) | Assay (%) | Total Degradants (%) |

| 40°C | 0 | 99.8 | < 0.2 |

| 4 | 99.5 | 0.5 | |

| 8 | 99.1 | 0.9 | |

| 12 | 98.7 | 1.3 | |

| 60°C | 0 | 99.8 | < 0.2 |

| 4 | 98.2 | 1.8 | |

| 8 | 96.5 | 3.5 | |

| 12 | 94.8 | 5.2 |

Table 2: Stability of this compound under Hydrolytic Conditions at 25°C

| Condition | Time (hours) | Assay (%) | Major Degradant (Area %) |

| 0.1 N HCl | 0 | 99.9 | < 0.1 |

| 24 | 99.7 | 0.2 | |

| 72 | 99.2 | 0.7 | |

| Water | 0 | 99.9 | < 0.1 |

| 24 | 99.8 | 0.1 | |

| 72 | 99.6 | 0.3 | |

| 0.1 N NaOH | 0 | 99.9 | < 0.1 |

| 1 | 85.3 | 14.6 | |

| 4 | 52.1 | 47.8 |

Recommended Storage Conditions

Based on the available data for related compounds and general chemical principles, the following storage conditions are recommended for this compound.

Table 3: Recommended Storage Conditions

| Condition | Temperature Range | Relative Humidity | Container | Duration |

| Long-term | 2°C to 8°C | Controlled (Dry) | Tightly sealed, inert material (e.g., glass) | > 12 months |

| Short-term (Lab use) | Room Temperature (20-25°C) | Ambient | Tightly sealed | < 3 months |

| Shipping | Ambient | Not specified | Secure, well-sealed | As required |

Experimental Protocols

To assess the stability of this compound, a comprehensive stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C.

-

Photolytic Degradation: Expose a solution of the compound to UV light (254 nm).

-

-

Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration. Inject the sample into the HPLC system.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants). The method should be validated for its stability-indicating properties by demonstrating resolution between the parent peak and all degradation product peaks.

Conclusion

This compound is a moderately stable compound under recommended storage conditions. The primary degradation pathways involve hydrolysis and decarboxylation, which are promoted by elevated temperatures and non-neutral pH conditions. To ensure the integrity of the compound, it is imperative to store it in a cool, dry place, in a tightly sealed container, and away from incompatible substances. For long-term storage, refrigeration is advised. The implementation of a validated stability-indicating analytical method is crucial for monitoring the purity and stability of this compound in research and development settings.

References

Diethyl 2-ethyl-2-(p-tolyl)malonate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethyl-2-(p-tolyl)malonate is a polysubstituted derivative of diethyl malonate that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its structural features, particularly the presence of an activated quaternary carbon and a tolyl moiety, make it a valuable precursor for the introduction of geminal ethyl and p-tolyl groups in a single synthetic step. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

Malonic esters are a cornerstone of synthetic organic chemistry, renowned for their versatility in forming carbon-carbon bonds. The acidity of the α-protons allows for facile deprotonation to form a stabilized enolate, which can subsequently react with various electrophiles.[1] this compound is a disubstituted malonic ester that has garnered interest as a precursor in the synthesis of substituted carboxylic acids and heterocyclic systems. Notably, its structural similarity to diethyl ethylphenylmalonate, a key intermediate in the synthesis of the widely-used anticonvulsant phenobarbital, highlights its potential in the development of novel barbiturate analogs and other central nervous system (CNS) agents.[2][3] This guide will elucidate the synthetic pathways to this compound and its subsequent utilization in the synthesis of bioactive molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential alkylation and arylation of diethyl malonate, following the principles of the well-established malonic ester synthesis.[1] The order of introduction of the substituents can be varied, though it has been established for similar compounds that the aryl group is often introduced prior to the alkyl group.[4]

Synthetic Pathway

The overall synthetic scheme involves a two-step process starting from diethyl malonate. The first step is the arylation with a p-tolyl halide to form diethyl 2-(p-tolyl)malonate, followed by the ethylation to yield the final product.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(p-tolyl)malonate

This procedure is adapted from the general principles of malonic ester synthesis.[5][6]

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 eq.) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (1 eq.) dropwise with stirring.

-

Add p-tolyl bromide (1 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to obtain diethyl 2-(p-tolyl)malonate.

Step 2: Synthesis of this compound

-

Prepare sodium ethoxide in absolute ethanol as described in Step 1.

-

To this solution, add diethyl 2-(p-tolyl)malonate (1 eq.) dropwise.

-

Add ethyl bromide (1.1 eq.) dropwise and reflux the mixture for 6-8 hours until TLC indicates the disappearance of the starting material.

-

Follow the workup and purification procedure as described in Step 1 to yield the final product.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₄ | |

| Molecular Weight | 278.34 g/mol | |

| Boiling Point | Not specified, expected >185 °C/15 mmHg | |

| Density | Not specified, expected ~1.06 g/mL at 25 °C | |

| Refractive Index (n20/D) | Not specified, expected ~1.49 |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the p-tolyl group (a singlet for the methyl protons and two doublets for the aromatic protons), two quartets for the ethoxy methylene protons, two triplets for the ethoxy methyl protons, a quartet for the ethyl methylene protons, and a triplet for the ethyl methyl protons.

-

¹³C NMR: The spectrum should display peaks corresponding to the carbonyl carbons of the ester groups, the quaternary carbon, the carbons of the p-tolyl and ethyl groups, and the ethoxy carbons.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester groups (around 1730 cm⁻¹) and C-O stretching.

Application in the Synthesis of 5-ethyl-5-(p-tolyl)barbituric acid

A significant application of this compound is in the synthesis of barbiturate derivatives, which are known for their CNS depressant effects.[7] The following protocol describes the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid, a direct analog of phenobarbital.

Reaction Scheme

The synthesis involves the condensation of this compound with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring system.[3]

Caption: Synthesis of 5-ethyl-5-(p-tolyl)barbituric acid.

Experimental Protocol

This protocol is adapted from the established synthesis of barbituric acid and phenobarbital.[3][5]

-

In a round-bottomed flask fitted with a reflux condenser, dissolve sodium (2.1 eq.) in absolute ethanol to prepare sodium ethoxide.

-

Add urea (1.2 eq.) to the sodium ethoxide solution and stir until dissolved.

-

Add this compound (1 eq.) to the mixture.

-

Heat the reaction mixture to reflux for 7-10 hours. A white solid may precipitate.

-

After the reaction is complete, distill off the ethanol.

-

Dissolve the residue in hot water and acidify with concentrated hydrochloric acid to a pH of ~2-3.

-

Cool the solution in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-ethyl-5-(p-tolyl)barbituric acid.

Expected Yields and Characterization

The yields for the synthesis of phenobarbital from its corresponding precursor can be modest, with reported yields around 17.45%.[3] Similar yields can be expected for the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid. The final product can be characterized by its melting point, and spectroscopic techniques such as NMR and IR to confirm the formation of the barbiturate ring and the incorporation of the ethyl and p-tolyl substituents.

Other Potential Applications

The reactivity of the ester groups in this compound opens up possibilities for other synthetic transformations.

-

Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding malonic acid, which can then be decarboxylated upon heating to yield 2-(p-tolyl)butanoic acid.[8]

-

Synthesis of other Heterocycles: The malonate moiety can serve as a precursor for the synthesis of other heterocyclic systems, such as pyrazolones and pyrimidines, through condensation with appropriate reagents.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its preparation via a sequential malonic ester synthesis is straightforward, and its utility has been demonstrated in the synthesis of barbiturate derivatives, which are of significant interest in medicinal chemistry. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

- 1. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 2. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 3. thaiscience.info [thaiscience.info]

- 4. library2.smu.ca [library2.smu.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]

- 8. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide on the Reactivity of Diethyl 2-ethyl-2-(p-tolyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of Diethyl 2-ethyl-2-(p-tolyl)malonate, a disubstituted malonic ester. While this compound itself lacks a reactive methylene group, its synthesis is a prime example of the reactivity of the methylene group in its precursor, Diethyl 2-(p-tolyl)malonate. This guide will delve into the sequential reactions that highlight the utility of malonic esters in organic synthesis, including alkylation, hydrolysis, and decarboxylation.

Introduction

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, primarily due to the reactivity of the methylene group (—CH₂—) positioned between two electron-withdrawing ester functionalities. This unique positioning renders the methylene protons acidic and susceptible to removal by a base, forming a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

This guide focuses on this compound. The synthesis of this molecule begins with Diethyl 2-(p-tolyl)malonate, which possesses a reactive methylene proton. The subsequent alkylation with an ethyl group demonstrates the nucleophilic character of the malonate enolate. Following the synthesis, the reactivity of the resulting disubstituted ester is explored, primarily through its hydrolysis to the corresponding dicarboxylic acid and subsequent decarboxylation.

Synthesis of this compound

The synthesis of this compound is a classic example of malonic ester synthesis, involving the alkylation of a monosubstituted malonic ester.[1] The process begins with the deprotonation of Diethyl 2-(p-tolyl)malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with an ethyl halide.

Experimental Protocol: Ethylation of Diethyl 2-(p-tolyl)malonate

Materials:

-

Diethyl 2-(p-tolyl)malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl bromide (EtBr)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl 2-(p-tolyl)malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring. The reaction mixture is stirred for 1 hour to ensure complete formation of the enolate.

-

Ethyl bromide is then added dropwise to the reaction mixture. The resulting mixture is heated to reflux and maintained at that temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Starting Material | Diethyl 2-(p-tolyl)malonate | General Knowledge |

| Reagents | Sodium ethoxide, Ethyl bromide | [2] |

| Solvent | Anhydrous Ethanol | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 4-6 hours | [3] |

| Typical Yield | 80-90% | Adapted from[3] |

Logical Relationship: Synthesis of this compound

Caption: Synthesis of this compound.

Reactivity of this compound

Once synthesized, this compound, which lacks the acidic methylene protons, primarily undergoes reactions involving its ester groups. The most common and synthetically useful transformations are hydrolysis followed by decarboxylation.

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred to avoid potential side reactions.

Experimental Protocol: Hydrolysis of this compound

Disclaimer: This is a general procedure for the hydrolysis of diethyl malonate derivatives.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/Water mixture

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

A solution of potassium hydroxide in a mixture of ethanol and water is prepared.

-

This compound is added to the basic solution, and the mixture is heated to reflux for 2-4 hours.

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The precipitated dicarboxylic acid is collected by vacuum filtration, washed with cold water, and dried. Alternatively, the product can be extracted with diethyl ether.

-

The crude 2-ethyl-2-(p-tolyl)malonic acid can be recrystallized from a suitable solvent system (e.g., water or ethanol/water).

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Reagent | Potassium Hydroxide | General Knowledge |

| Solvent | Ethanol/Water | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 2-4 hours | General Knowledge |

| Typical Yield | >90% | General Knowledge |

Malonic acids with two substituents on the α-carbon readily undergo decarboxylation upon heating, typically in the presence of an acid catalyst, to yield a carboxylic acid.[5]

Experimental Protocol: Decarboxylation of 2-ethyl-2-(p-tolyl)malonic Acid

Disclaimer: This is a general procedure for the decarboxylation of substituted malonic acids.

Materials:

-

2-ethyl-2-(p-tolyl)malonic acid

-

Sulfuric acid (catalytic amount) or heat alone

Procedure:

-

2-ethyl-2-(p-tolyl)malonic acid is placed in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid can be added.

-

The mixture is heated to a temperature above the melting point of the malonic acid (typically 140-160 °C).

-

The reaction is monitored by the evolution of carbon dioxide gas.

-

Once the gas evolution ceases, the reaction is complete. The crude product, 2-(p-tolyl)butanoic acid, can be purified by distillation or recrystallization.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Catalyst | Heat or catalytic H₂SO₄ | [5] |

| Reaction Temperature | 140-160 °C | [5] |

| Reaction Time | 1-3 hours | General Knowledge |

| Typical Yield | High | [5] |

Experimental Workflow: From Malonate to Carboxylic Acid

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 标题:Improved alkylation of ethyl acetoacetate and diethyl malonate【化源网】 [chemsrc.com]

Methodological & Application

Synthesis of "Diethyl 2-ethyl-2-(p-tolyl)malonate" from diethyl 2-(p-tolyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of diethyl 2-ethyl-2-(p-tolyl)malonate from diethyl 2-(p-tolyl)malonate. The synthesis involves the alkylation of the active methylene group of diethyl 2-(p-tolyl)malonate with an ethyl group. This reaction is a fundamental transformation in organic synthesis, often utilized in the construction of more complex molecular architectures, including pharmaceutical intermediates. The protocol herein is adapted from established methods for the alkylation of malonic esters.

Introduction

Diethyl malonate and its derivatives are versatile reagents in organic synthesis, primarily due to the acidity of the α-carbon protons situated between the two ester carbonyl groups. This acidity allows for the facile formation of a stabilized enolate anion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The alkylation of these enolates is a cornerstone of the malonic ester synthesis, a classic method for the preparation of substituted carboxylic acids.

The target molecule, this compound, is a disubstituted malonic ester. Its synthesis from diethyl 2-(p-tolyl)malonate is a representative example of a secondary alkylation of a malonic ester derivative. This compound can serve as a valuable intermediate in the synthesis of various organic molecules, including barbiturates and other heterocyclic compounds of medicinal interest.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. Diethyl 2-(p-tolyl)malonate is first deprotonated by a strong base, typically sodium ethoxide, to form the corresponding enolate. This enolate then reacts with an ethyl halide, such as ethyl bromide, in an SN2 reaction to yield the desired product, this compound.

Figure 1. Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Starting Material

| Compound | Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Diethyl 2-(p-tolyl)malonate | C₁₄H₁₈O₄ | 250.29[1] | Liquid | 124-125 / 1 mmHg | 1.054 | 1.492 |

Table 2: Reaction Parameters and Expected Product Characteristics

| Parameter | Value |

| Reactants | |

| Diethyl 2-(p-tolyl)malonate | 1.0 equivalent |

| Sodium Ethoxide | 1.05 equivalents |

| Ethyl Bromide | 1.1 equivalents |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 5-6 hours |

| Expected Yield | 75-85% |

| Product Formula | C₁₆H₂₂O₄ |

| Product Molecular Weight | 278.34 g/mol |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~ 7.2-7.0 (m, 4H, Ar-H), 4.2-4.0 (q, 4H, 2 x OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1-1.9 (q, 2H, C(Ar)CH₂CH₃), 1.2-1.0 (t, 6H, 2 x OCH₂CH₃), 0.9-0.7 (t, 3H, C(Ar)CH₂CH₃) |

| ¹³C NMR (CDCl₃) | ~ 170 (C=O), 140-128 (Ar-C), 61 (OCH₂CH₃), 58 (quaternary C), 25 (C(Ar)CH₂CH₃), 21 (Ar-CH₃), 14 (OCH₂CH₃), 8 (C(Ar)CH₂CH₃) |

| IR (thin film) | ~ 2980-2850 (C-H stretch), 1730 (C=O stretch, ester), 1610, 1510 (C=C stretch, aromatic), 1250-1000 (C-O stretch) |

| Mass Spec (EI) | Expected M⁺ at m/z 278. Key fragments may include loss of ethoxy (m/z 233), loss of carboethoxy (m/z 205), and fragments corresponding to the tolyl group. |

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of diethyl malonate derivatives.

Materials:

-

Diethyl 2-(p-tolyl)malonate

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl 2-(p-tolyl)malonate dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add ethyl bromide to the reaction mixture via the dropping funnel. After the addition is complete, heat the mixture to reflux and maintain reflux for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Safety Precautions:

-

Handle sodium metal with extreme care. It reacts violently with water.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ethyl bromide is a toxic and volatile compound; handle it with caution.

Workflow Diagram

References

Application Notes and Protocols for the Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

Introduction

Diethyl 2-ethyl-2-(p-tolyl)malonate is a dialkylated malonic ester derivative. The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of mono- and disubstituted carboxylic acids. The reactivity of the central methylene group in diethyl malonate, flanked by two electron-withdrawing ester groups, allows for facile deprotonation by a moderately strong base to form a stabilized enolate. This nucleophilic enolate can then undergo sequential alkylation reactions with alkyl halides. This document provides detailed protocols for the synthesis of this compound, a compound with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds.

Reaction Scheme

The synthesis of this compound is achieved through a sequential, two-step alkylation of diethyl malonate. The first step involves the introduction of the p-tolyl group, followed by the addition of an ethyl group.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the target compound.

Protocol 1: Synthesis of Diethyl 2-(p-tolyl)malonate (Intermediate)

This protocol is adapted from standard malonic ester synthesis procedures.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (g) | Amount (mol) |

| Diethyl malonate | 160.17 | 1.055 | 16.02 | 0.1 |

| Sodium | 22.99 | - | 2.30 | 0.1 |

| Absolute Ethanol | 46.07 | 0.789 | 50 mL | - |

| p-Tolyl bromide | 171.04 | 1.390 | 17.10 | 0.1 |

| Diethyl ether | 74.12 | 0.713 | As needed | - |

| Saturated NaCl solution | - | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | - | As needed | - |

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with absolute ethanol (50 mL).

-

Sodium metal (2.30 g, 0.1 mol), cut into small pieces, is cautiously added to the ethanol. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

-

Diethyl malonate (16.02 g, 0.1 mol) is added dropwise to the sodium ethoxide solution with continuous stirring.

-

After the addition is complete, p-tolyl bromide (17.10 g, 0.1 mol) is added dropwise through the dropping funnel.

-

The reaction mixture is then heated to reflux with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, and the solvent is evaporated to yield the crude product.

-

The crude Diethyl 2-(p-tolyl)malonate is purified by vacuum distillation.

Expected Outcome:

The expected product, Diethyl 2-(p-tolyl)malonate, is a liquid. Physical and spectral data for a similar compound, diethyl 2-(4-methylphenyl)propanedioate, are available for comparison.[3]

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Boiling Point | 124-125 °C at 1 mmHg |

| Density | 1.054 g/mL at 25 °C |

| Refractive Index | n20/D 1.492 |

Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines the second alkylation step to introduce the ethyl group.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (g) | Amount (mol) |

| Diethyl 2-(p-tolyl)malonate | 250.29 | - | 25.03 | 0.1 |

| Sodium | 22.99 | - | 2.30 | 0.1 |

| Absolute Ethanol | 46.07 | 0.789 | 50 mL | - |

| Ethyl bromide | 108.97 | 1.46 | 12.0 | 0.11 |

| Diethyl ether | 74.12 | 0.713 | As needed | - |

| Saturated NaCl solution | - | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | - | As needed | - |

Procedure:

-

In a similar setup as Protocol 1, sodium metal (2.30 g, 0.1 mol) is dissolved in absolute ethanol (50 mL) to prepare sodium ethoxide.

-

Diethyl 2-(p-tolyl)malonate (25.03 g, 0.1 mol), obtained from the previous step, is added dropwise to the sodium ethoxide solution with stirring.

-

Ethyl bromide (12.0 g, 0.11 mol) is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux with stirring for 3-4 hours, with TLC monitoring to confirm the completion of the reaction.

-

The work-up procedure is identical to Protocol 1: removal of ethanol, partitioning between diethyl ether and water, extraction of the aqueous layer, washing the combined organic layers with brine, drying over anhydrous MgSO₄, and evaporation of the solvent.

-

The final product, this compound, is purified by vacuum distillation.

Expected Outcome:

The final product is expected to be a liquid. Characterization data for the closely related compound, Diethyl 2-ethyl-2-phenylmalonate, can be used for preliminary comparison.[4]

| Property | Value (for Diethyl 2-ethyl-2-phenylmalonate) |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Boiling Point | 185 °C at 15 mmHg[4] |

| Density | 1.07 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.491[4] |

Reaction Mechanism

The alkylation of diethyl malonate proceeds through a nucleophilic substitution (SN2) mechanism.

Caption: General mechanism for the alkylation of diethyl malonate.

The reaction is initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming the C-alkylated product. For the synthesis of this compound, this process is repeated a second time, starting from the mono-alkylated intermediate.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the two-step synthesis of this compound.

Safety Precautions

-

Sodium metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry solvent.

-

p-Tolyl bromide and Ethyl bromide: These are alkylating agents and should be handled in a well-ventilated fume hood. They are lachrymators and potentially harmful.

-

Diethyl ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

-

Sodium ethoxide: Corrosive. Avoid contact with skin and eyes.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

References

Application Notes and Protocols: "Diethyl 2-ethyl-2-(p-tolyl)malonate" in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-ethyl-2-(p-tolyl)malonate is a valuable precursor in the synthesis of various heterocyclic compounds, particularly derivatives of pyrimidine. The presence of the ethyl and p-tolyl groups at the C2 position of the malonate ester allows for the creation of 5,5-disubstituted heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. A primary application of this malonate derivative is in the synthesis of barbiturates and thiobarbiturates through condensation reactions with urea and thiourea, respectively. These resulting heterocyclic compounds are known to exhibit a range of effects on the central nervous system, including sedative, hypnotic, and anticonvulsant properties. This document provides detailed protocols for the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid and 5-ethyl-5-(p-tolyl)-2-thiobarbituric acid, along with their characterization data and an overview of their potential biological significance.

Key Applications

The primary application of this compound in heterocyclic synthesis is the preparation of:

-

Barbiturates: Reaction with urea leads to the formation of 5-ethyl-5-(p-tolyl)barbituric acid, a compound with potential applications as a central nervous system depressant.

-

Thiobarbiturates: Condensation with thiourea yields 5-ethyl-5-(p-tolyl)-2-thiobarbituric acid. Thiobarbiturates are also pharmacologically active and are investigated for a variety of therapeutic uses.

Synthesized Heterocyclic Compounds and Characterization Data

The following table summarizes the key heterocyclic compounds synthesized from this compound and their available physical and analytical data.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 5-Ethyl-5-(p-tolyl)barbituric acid | C₁₃H₁₄N₂O₃ | 246.26 | 172-173[1] | 52584-39-1[1] | |

| 5-Ethyl-5-(p-tolyl)-2-thiobarbituric acid | C₁₃H₁₄N₂O₂S | 262.33 | Not Available | 84030-12-6[2] |

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-5-(p-tolyl)barbituric Acid

This protocol is adapted from the general synthesis of barbituric acids.

Reaction Scheme:

References

Application of Diethyl 2-ethyl-2-(p-tolyl)malonate in Pharmaceutical Intermediate Synthesis: A Focus on Barbiturate Scaffolds

Application Notes

Diethyl 2-ethyl-2-(p-tolyl)malonate is a bespoke chemical building block with significant potential in the synthesis of pharmaceutical intermediates, particularly for creating derivatives of barbituric acid. While direct literature on this specific malonate derivative is sparse, its structural features—a disubstituted alpha-carbon—make it an ideal precursor for the synthesis of 5,5-disubstituted barbiturates.

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[1] The pharmacological effects of these compounds are largely determined by the nature of the substituents at the C-5 position of the pyrimidine ring.[1][2] By using this compound, a corresponding 5-ethyl-5-(p-tolyl)barbituric acid can be synthesized. This target molecule would be a novel compound with potential applications as a sedative, hypnotic, or anticonvulsant, warranting further pharmacological investigation.

The primary synthetic route to these compounds is the condensation reaction between a disubstituted diethyl malonate and urea.[3][4][5] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which facilitates the cyclization to form the barbiturate ring system.[4][6][7] The ethyl and p-tolyl groups from the malonate ester become the substituents at the 5-position of the resulting barbituric acid derivative. This established synthetic pathway offers a reliable method for accessing novel barbiturate structures for drug discovery and development.

Experimental Protocols

Protocol 1: Synthesis of 5-ethyl-5-(p-tolyl)barbituric acid

This protocol describes the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid via the condensation of this compound with urea. The procedure is adapted from established methods for the synthesis of other 5,5-disubstituted barbiturates, such as phenobarbital and barbital.[6][7][8][9]

Materials:

-

This compound

-

Urea, dried

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Hot water (50°C)

-

2 L Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath

-

Buchner funnel

-

Ice bath

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of clean sodium, cut into small pieces, in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

Reaction Mixture Assembly: Once all the sodium has reacted, add 0.5 mole of this compound to the sodium ethoxide solution. Separately, dissolve 30 g (0.5 mole) of dry urea in 250 mL of hot (70°C) absolute ethanol. Add the urea solution to the reaction flask.

-

Condensation Reaction: Shake the mixture thoroughly to ensure homogeneity. Attach a calcium chloride guard tube to the top of the condenser and heat the mixture to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of the barbiturate, should precipitate during this time.[7]

-

Work-up and Acidification: After the reflux is complete, add 450-500 mL of hot water (50°C) to the reaction mixture to dissolve the precipitate.[7] While stirring constantly, acidify the solution by adding concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).

-

Isolation and Purification: Cool the clear solution in an ice bath overnight to allow the 5-ethyl-5-(p-tolyl)barbituric acid to crystallize. Collect the white product by filtration using a Buchner funnel. Wash the crystals with 25-50 mL of cold water and dry them in an oven at 100-105°C for 4 hours.

Quantitative Data

The following table summarizes representative yields and reaction conditions for the synthesis of analogous 5,5-disubstituted barbiturates. This data provides an expected range for the synthesis of 5-ethyl-5-(p-tolyl)barbituric acid.

| Product Name | Diethyl Malonate Derivative | Base | Reaction Time (h) | Yield (%) | Reference |

| Barbituric Acid | Diethyl malonate | Sodium Ethoxide | 7 | 72-78 | [9] |

| Phenobarbital | Diethyl ethylphenylmalonate | Sodium Methoxide | Not Specified | 17.45 | [6][8] |

| Barbital | Diethyl diethylmalonate | Sodium Ethoxide | Not Specified | ~60-70 (typical) | [4] |

| 5-allyl barbituric acid | Diethyl allyl-malonate | Sodium Ethoxide | Not Specified | 80-94 | [1] |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 4. chegg.com [chegg.com]

- 5. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 6. thaiscience.info [thaiscience.info]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Reaction of Diethyl 2-ethyl-2-(p-tolyl)malonate with Sodium Ethanolate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 2-ethyl-2-(p-tolyl)malonate is a disubstituted malonic ester. A key structural feature of this molecule is the absence of acidic protons on the α-carbon, the carbon atom situated between the two carbonyl groups. In typical malonic ester syntheses, a base like sodium ethanolate is used to deprotonate this α-carbon to form a nucleophilic enolate, which can then be alkylated. However, since this compound is already fully substituted at this position, it cannot undergo further alkylation via this pathway.

Therefore, the reaction of this compound with sodium ethanolate under typical conditions, particularly in the presence of water, will not result in deprotonation of the α-carbon. Instead, the primary reaction is the saponification (base-catalyzed hydrolysis) of one or both of the ethyl ester groups. Sodium ethanolate in ethanol can contain trace amounts of hydroxide ions from the equilibrium with water, or water can be intentionally added to facilitate the hydrolysis. The ethoxide ion itself can also act as a nucleophile, leading to transesterification if a different alcohol were used as the solvent, but with ethanol as the solvent, the net reaction is hydrolysis. This process converts the ester into a sodium carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid. Due to steric hindrance from the two substituents on the α-carbon, this saponification may require elevated temperatures to proceed at a reasonable rate.

Reaction Mechanism: Saponification

The saponification of this compound with sodium ethanolate in the presence of water proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group.

Caption: Saponification mechanism of a malonic ester.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Potential Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₁₆H₂₂O₄ | 278.34 | 116-117 (at 0.5 mmHg)[1] | 1.04[1] |

| 2-ethyl-2-(p-tolyl)malonic acid (product) | C₁₂H₁₄O₄ | 222.24 | Not available | Not available |

Table 2: Typical Reaction Parameters for Saponification

| Parameter | Value / Condition | Notes |

| Stoichiometry (Base:Ester) | 2.5 : 1 to 5 : 1 | An excess of base is used to ensure complete hydrolysis of both ester groups. |

| Solvent | Ethanol / Water mixture (e.g., 9:1 v/v) | Ethanol ensures solubility of the starting material, while water is required for hydrolysis. |

| Temperature | 70 - 80 °C (Reflux) | Elevated temperature is often necessary to overcome the steric hindrance of the ester.[2] |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |